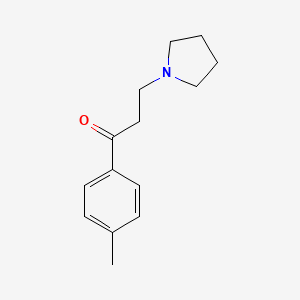

4'-Methyl-3-pyrrolidinopropiophenone

Description

Contextualization of 4'-Methyl-3-pyrrolidinopropiophenone within Substituted Cathinone (B1664624) Research

Substituted cathinones are a large class of psychoactive compounds derived from cathinone, a naturally occurring stimulant found in the Catha edulis (khat) plant. wikipedia.org These synthetic derivatives are characterized by a β-keto-phenethylamine core structure. The introduction of various substituent groups at different positions on this backbone results in a wide array of compounds with diverse pharmacological profiles. researchgate.net

This compound fits within this broad classification. Its structure consists of:

A propiophenone (B1677668) core.

A methyl group attached to the para-position (position 4) of the phenyl ring.

A pyrrolidine ring linked to the third carbon of the propane (B168953) chain.

This specific arrangement makes it a β-amino ketone, which is a structural isomer of the more extensively researched α-amino ketone cathinone derivatives (where the amino group is on the second carbon). This isomeric difference is critical in academic research, as it can lead to significant variations in chemical reactivity, metabolic pathways, and biological activity compared to its alpha-isomers.

Historical Perspective on the Emergence of this compound as a Research Subject

The history of synthetic cathinones dates back to the late 1920s, with the synthesis of compounds like mephedrone (B570743) and methcathinone (B1676376) for potential medicinal applications. wikipedia.org Over the following decades, clandestine laboratories and academic researchers synthesized numerous new derivatives, leading to their emergence on the illicit drug market, particularly in the late 1990s and early 2000s. wikipedia.orgwikipedia.org

While its structural analog, 4'-methyl-α-pyrrolidinopropiophenone (4-MePPP), was identified as a designer drug in Germany during this period, the specific history of this compound as a distinct research subject is not well-documented in publicly available academic literature. wikipedia.org It is primarily known through chemical supplier catalogs and databases, and as a named impurity of the antihistamine drug Triprolidine. synzeal.comsynzeal.com Its presence in this context suggests it is likely synthesized for use as a reference standard in analytical and quality control settings.

Significance of Studying this compound in Contemporary Chemical and Biological Sciences

The study of specific substituted cathinone isomers like this compound holds considerable significance, particularly in the fields of analytical and forensic chemistry. The proliferation of designer drugs necessitates the development of highly specific analytical methods to distinguish between structurally similar compounds. As positional isomers can have different legal statuses and pharmacological effects, their unambiguous identification is crucial for law enforcement and public health.

Furthermore, investigating the structure-activity relationships of β-amino ketones compared to their α-amino counterparts provides valuable insights for medicinal chemistry and pharmacology. Understanding how the position of the amino group affects a molecule's interaction with biological targets, such as monoamine transporters, can aid in the design of new therapeutic agents or in predicting the pharmacological profiles of new psychoactive substances. The study of propiophenone derivatives, in general, has also been relevant in research on beta-adrenergic receptor antagonists. nih.govnih.gov

Overview of Major Research Areas Pertaining to this compound

Academic research specifically focused on this compound is limited. However, based on its structure and relation to other well-studied compounds, the primary areas of research interest can be outlined as follows:

Chemical Synthesis and Characterization : The synthesis of this compound would typically be achieved via a Mannich reaction, a classic method in organic chemistry for producing β-amino ketones. researchgate.netrsc.org This reaction would involve 4'-methylpropiophenone, formaldehyde, and pyrrolidine. Full chemical characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry is essential to confirm its structure and purity, for which reference data exists. nih.gov

Analytical and Forensic Chemistry : A major focus of research is the development of validated analytical methods for the detection and quantification of this compound. This involves techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify it in complex matrices and, crucially, to differentiate it from its positional isomer, 4'-methyl-α-pyrrolidinopropiophenone. researchgate.net

Pharmacology and Toxicology : While specific pharmacological data for this compound is scarce, research in this area would aim to determine its biological activity. Studies would likely investigate its affinity for and activity at dopamine, norepinephrine, and serotonin (B10506) transporters, which are common targets for substituted cathinones. nih.gov Such research is critical for understanding its potential effects and metabolic fate.

Structure

2D Structure

3D Structure

Properties

CAS No. |

87849-03-4 |

|---|---|

Molecular Formula |

C14H19NO |

Molecular Weight |

217.31 g/mol |

IUPAC Name |

1-(4-methylphenyl)-3-pyrrolidin-1-ylpropan-1-one |

InChI |

InChI=1S/C14H19NO/c1-12-4-6-13(7-5-12)14(16)8-11-15-9-2-3-10-15/h4-7H,2-3,8-11H2,1H3 |

InChI Key |

KKCZPVROBRXZKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCN2CCCC2 |

Origin of Product |

United States |

Q & A

Q. What are the standard synthetic protocols for 4'-methyl-3-pyrrolidinopropiophenone, and how can purity be optimized?

The synthesis typically involves a Friedel-Crafts acylation or a Mannich reaction, followed by purification via recrystallization or column chromatography. Key steps include:

- Reaction conditions : Use anhydrous solvents (e.g., dichloromethane) and catalysts like aluminum chloride for acylation .

- Purification : High-performance liquid chromatography (HPLC) with a C18 column is recommended for isolating high-purity (>98%) product .

- Validation : Confirm purity via melting point analysis and spectroscopic methods (NMR, IR) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

A multi-technique approach is essential:

- NMR : H and C NMR identify pyrrolidine ring protons (δ 2.5–3.5 ppm) and the aromatic methyl group (δ 2.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 205.12 (CHNO) .

- Infrared (IR) : Stretching frequencies for the ketone (C=O, ~1680 cm) and pyrrolidine N-H (~3300 cm) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Conduct accelerated stability studies:

Q. What pharmacological models are suitable for initial bioactivity screening?

- In vitro assays : Receptor binding studies (e.g., histamine H1 receptor for analogs like Acrivastine) .

- Cell-based models : Evaluate cytotoxicity in HEK-293 or HepG2 cells using MTT assays .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., ambiguous NOESY correlations) be resolved?

Q. What strategies mitigate side reactions during large-scale synthesis?

Q. How can structure-activity relationships (SAR) be explored for pyrrolidinone derivatives?

- Analog synthesis : Modify the methyl group (4' position) or pyrrolidine substituents to assess steric/electronic effects .

- Computational docking : Use AutoDock Vina to predict binding affinities for targets like sigma receptors .

Q. What analytical challenges arise in quantifying trace metabolites of this compound?

Q. How can researchers address discrepancies in reported pharmacological data across studies?

- Meta-analysis : Compare datasets using standardized protocols (e.g., IC50 values under identical assay conditions) .

- Replicate studies : Independent validation in multiple cell lines or animal models (e.g., murine histamine models) .

Q. What novel applications exist for this compound beyond its known pharmacological uses?

- Material science : Explore its role as a ligand in organometallic catalysis (e.g., palladium complexes for cross-coupling) .

- Neurochemistry : Investigate dopamine reuptake inhibition, leveraging structural similarity to pyrovalerone derivatives .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.